molecular formula C14H23ClN2O3 B1341405 N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride CAS No. 1051368-84-3

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride

Cat. No.: B1341405
CAS No.: 1051368-84-3
M. Wt: 302.8 g/mol
InChI Key: BODOCUMADIVDRL-UHFFFAOYSA-N
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Description

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a propyl group attached to a phenoxyethyl acetamide backbone. The hydrochloride form enhances its solubility in water, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-2-methoxy-4-propylphenol and 2-chloroethyl acetate.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-amino-2-methoxyphenoxy)ethyl]acetamide
  • **N-[2-(5-amino-4-propylphenoxy)ethyl]acetamide
  • **N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]propionamide

Uniqueness

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its solubility in water as a hydrochloride salt enhances its applicability in various experimental setups.

Properties

IUPAC Name

N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3.ClH/c1-4-5-11-8-13(18-3)14(9-12(11)15)19-7-6-16-10(2)17;/h8-9H,4-7,15H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODOCUMADIVDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1N)OCCNC(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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